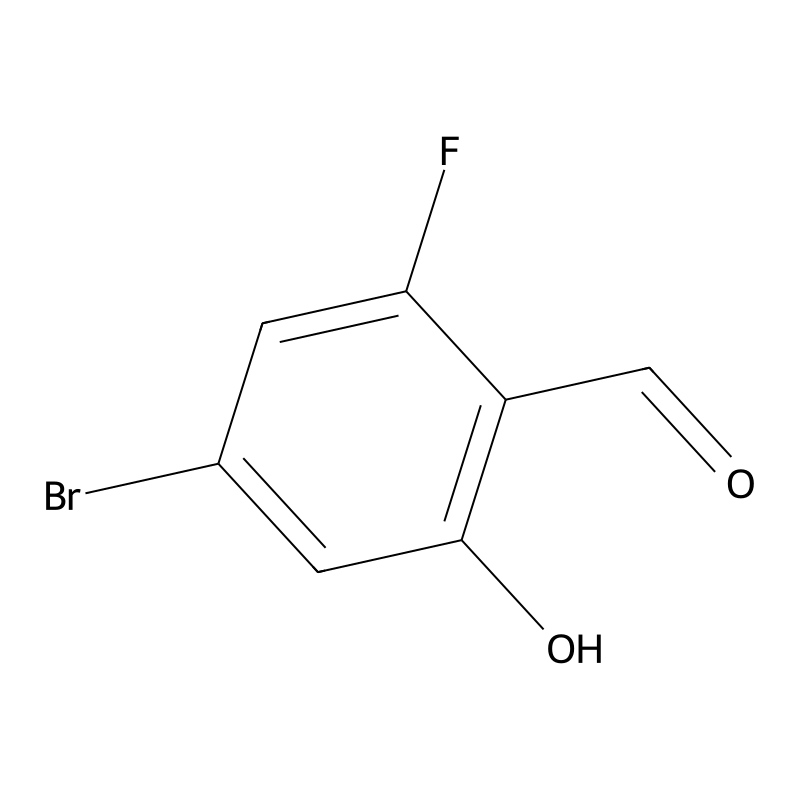

4-Bromo-2-fluoro-6-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Functional Groups

The molecule possesses three key functional groups: a bromine (Br), a fluorine (F), and a hydroxyl (OH) group. These functional groups can participate in various chemical reactions, allowing for the creation of diverse derivatives.

Modification and Scaffolding

The presence of the reactive groups makes 4-Bromo-2-fluoro-6-hydroxybenzaldehyde a potential precursor for the synthesis of more complex molecules. Scientists can modify the molecule to introduce new functionalities or link it to other chemical fragments, creating novel scaffolds for drug discovery.

Target Specificity

The combination of the bromine and fluorine atoms can influence the molecule's electronic properties and interaction with biological targets. This strategic placement of these halogens could be beneficial in designing compounds targeting specific enzymes or receptors [].

4-Bromo-2-fluoro-6-hydroxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 219.01 g/mol. It features a benzaldehyde structure with a bromine atom at the para position, a fluorine atom at the ortho position, and a hydroxyl group at the meta position relative to the aldehyde group. This unique arrangement of functional groups contributes to its distinct chemical properties and reactivity, making it a subject of interest in various fields of chemistry and biology.

The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde typically involves the following steps:

- Bromination: A suitable benzaldehyde precursor undergoes bromination using bromine in the presence of a catalyst like iron or aluminum bromide.

- Fluorination: The resultant brominated intermediate is subjected to fluorination using agents such as potassium fluoride or cesium fluoride, replacing a hydrogen atom with fluorine.

- Hydroxylation: The final step involves introducing the hydroxyl group at the meta position, often achieved through hydrolysis or specific reagent treatments .

Industrial production may utilize continuous flow reactors and advanced purification techniques like recrystallization and chromatography to optimize yield and purity.

4-Bromo-2-fluoro-6-hydroxybenzaldehyde finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and potential drug candidates.

- Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

- Material Science: The compound may be explored for its properties in developing novel materials or coatings .

Research into the interactions of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde with biomolecules has revealed its potential as a modulator in enzyme activity. Studies indicate that it can influence cellular pathways associated with disease processes, particularly neurodegenerative disorders where γ-secretase modulation is relevant. Its binding affinity and specificity make it a candidate for further investigation in drug design and therapeutic applications .

Several compounds share structural similarities with 4-Bromo-2-fluoro-6-hydroxybenzaldehyde, each exhibiting unique characteristics:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-Bromo-2-hydroxybenzaldehyde | Lacks fluorine; different reactivity | 0.94 |

| 2-Bromo-4-hydroxybenzaldehyde | Bromine and hydroxyl groups in different positions | 0.90 |

| 4-Bromo-2-fluorobenzaldehyde | Lacks hydroxyl group; altered reactivity | 0.88 |

| Methyl 4-bromo-2-fluoro-6-methoxybenzoate | Contains methoxy group; affects solubility | 0.85 |

| 3-Bromo-5-fluoro-2-methoxybenzaldehyde | Different substitution pattern; varied properties | 0.80 |

The uniqueness of 4-Bromo-2-fluoro-6-hydroxybenzaldehyde lies in its specific arrangement of functional groups, which imparts distinct reactivity compared to these similar compounds, making it particularly valuable for targeted chemical syntheses and research applications .